molecular formula C18H16N2O2 B13940579 N-(2,5-dimethylphenyl)-4-oxo-1H-quinoline-3-carboxamide CAS No. 873054-45-6

N-(2,5-dimethylphenyl)-4-oxo-1H-quinoline-3-carboxamide

Cat. No.: B13940579
CAS No.: 873054-45-6
M. Wt: 292.3 g/mol
InChI Key: MXGGJQICUQXDAV-UHFFFAOYSA-N
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Description

This compound features a quinoline core, which is a heterocyclic aromatic organic compound, and a carboxamide group attached to the 3-position of the quinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dimethylphenyl)-4-oxo-1H-quinoline-3-carboxamide typically involves multi-step organic reactions. One common method involves the condensation of 2,5-dimethylphenylamine with a quinoline derivative under specific conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent, such as acetone, and may require refluxing for several hours to achieve the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dimethylphenyl)-4-oxo-1H-quinoline-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.

    Substitution: Electrophilic substitution reactions can introduce different functional groups onto the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxide derivatives, while substitution reactions can produce halogenated or nitrated quinoline compounds .

Scientific Research Applications

N-(2,5-dimethylphenyl)-4-oxo-1H-quinoline-3-carboxamide has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.

    Biology: The compound is studied for its potential antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-(2,5-dimethylphenyl)-4-oxo-1H-quinoline-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of microbial cells by interfering with their metabolic pathways or DNA synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,5-dimethylphenyl)-4-oxo-1H-quinoline-3-carboxamide is unique due to its specific quinoline core and carboxamide group, which confer distinct chemical and biological properties.

Properties

CAS No.

873054-45-6

Molecular Formula

C18H16N2O2

Molecular Weight

292.3 g/mol

IUPAC Name

N-(2,5-dimethylphenyl)-4-oxo-1H-quinoline-3-carboxamide

InChI

InChI=1S/C18H16N2O2/c1-11-7-8-12(2)16(9-11)20-18(22)14-10-19-15-6-4-3-5-13(15)17(14)21/h3-10H,1-2H3,(H,19,21)(H,20,22)

InChI Key

MXGGJQICUQXDAV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)C2=CNC3=CC=CC=C3C2=O

Origin of Product

United States

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